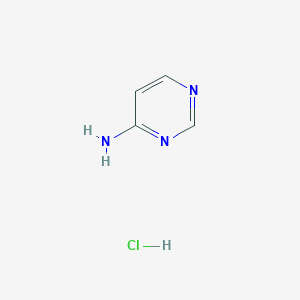

Clorhidrato de 4-aminopirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Aminopyrimidine hydrochloride is a useful research compound. Its molecular formula is C4H8Cl3N3 and its molecular weight is 204.48 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Aminopyrimidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminopyrimidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones Antiinflamatorias

Las pirimidinas, incluido el clorhidrato de 4-aminopirimidina, se han encontrado que exhiben potentes efectos antiinflamatorios {svg_1}. Estos efectos se atribuyen a su respuesta inhibitoria contra la expresión y las actividades de ciertos mediadores inflamatorios vitales, como la prostaglandina E2, la óxido nítrico sintasa inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y algunas interleucinas {svg_2}.

Aplicaciones Antioxidantes

Se sabe que las pirimidinas muestran una gama de efectos farmacológicos, incluidas propiedades antioxidantes {svg_3}. Los antioxidantes son sustancias que pueden prevenir o retardar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.

Aplicaciones Antibacterianas y Antivirales

Se ha informado que las pirimidinas poseen propiedades antibacterianas y antivirales {svg_4}. Esto las hace valiosas en el desarrollo de nuevos fármacos para el tratamiento de diversas infecciones bacterianas y virales.

Aplicaciones Anticancerígenas

Las pirimidinas se han utilizado en el desarrollo de fármacos anticancerígenos {svg_5}. Han mostrado potencial en la inhibición del crecimiento de células cancerosas y se están investigando por su eficacia contra varios tipos de cáncer.

Tratamiento de Trastornos Neurológicos

También se informa que las pirimidinas poseen propiedades medicinales potenciales importantes para los agentes activos del sistema nervioso central (SNC) {svg_6}. Esto sugiere que podrían utilizarse en el tratamiento de diversos trastornos neurológicos.

Tratamiento de la Diabetes Mellitus

Las pirimidinas se han asociado con el tratamiento de la diabetes mellitus {svg_7}. Se están estudiando por su potencial para regular los niveles de azúcar en la sangre y controlar los síntomas de la diabetes.

Manejo del Dolor Crónico

Las pirimidinas se han asociado con el manejo del dolor crónico {svg_8}. Se están investigando por sus potenciales propiedades analgésicas, lo que podría hacerlas efectivas para aliviar el dolor a largo plazo.

Caracterización del Canal de Potasio

El this compound se utiliza como una herramienta de investigación en la caracterización de subtipos del canal de potasio {svg_9}. Esto ayuda a comprender el funcionamiento de los canales de potasio, que juegan un papel clave en el mantenimiento de la actividad eléctrica de las células.

Direcciones Futuras

Mecanismo De Acción

Target of Action

4-Aminopyrimidine hydrochloride primarily targets voltage-gated potassium (Kv) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons and muscle cells .

Mode of Action

The compound acts by blocking voltage-gated potassium channels , which results in the prolongation of action potentials . This prolongation subsequently leads to an increase in neurotransmitter release at the neuromuscular junction . It has also been shown to reverse saxitoxin and tetrodotoxin toxicity in tissue and animal experiments .

Biochemical Pathways

4-Aminopyrimidine hydrochloride affects the potassium conductance in physiology and biophysics . It is a relatively selective blocker of members of the Kv1 family of voltage-activated K+ channels . It has also been shown to potentiate voltage-gated ca2+ channel currents independent of effects on voltage-activated k+ channels .

Pharmacokinetics

The pharmacokinetics of 4-Aminopyrimidine hydrochloride are complex. It is readily absorbed through the skin and the gastrointestinal tract, and is widely distributed in the body, including the brain . The compound has a high bioavailability of 96% .

Result of Action

The blocking of voltage-gated potassium channels by 4-Aminopyrimidine hydrochloride leads to a range of effects. In the context of neurological diseases, it has been used to manage some of the symptoms of multiple sclerosis, and is indicated for symptomatic improvement of walking in adults with several variations of the disease . In laboratory settings, it is used as a research tool in characterizing subtypes of the potassium channel .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Aminopyrimidine hydrochloride. For instance, it has been used as a bird repellent and is known to be highly soluble in water and volatile . It can be very persistent in soil systems . It is also known to be a potent convulsant and is used to generate seizures in animal models for the evaluation of antiseizure agents .

Análisis Bioquímico

Biochemical Properties

4-Aminopyrimidine hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotase and orotate phosphoribosyltransferase . These interactions are essential for the synthesis and degradation of pyrimidine nucleotides, which are vital for DNA and RNA synthesis.

Cellular Effects

4-Aminopyrimidine hydrochloride influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of potassium channels, which are crucial for maintaining the cell’s membrane potential and regulating cellular excitability . Additionally, 4-Aminopyrimidine hydrochloride can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of 4-Aminopyrimidine hydrochloride involves its binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as dihydroorotase, by binding to their active sites and preventing substrate access . This inhibition can lead to changes in the metabolic flux of pyrimidine nucleotides. Furthermore, 4-Aminopyrimidine hydrochloride can activate or inhibit various signaling pathways by interacting with receptors and ion channels on the cell surface .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminopyrimidine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Aminopyrimidine hydrochloride remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to 4-Aminopyrimidine hydrochloride in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression, although these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 4-Aminopyrimidine hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance cellular functions by modulating enzyme activities and signaling pathways. At high doses, it may exhibit toxic or adverse effects, such as cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

4-Aminopyrimidine hydrochloride is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotase and orotate phosphoribosyltransferase, which are essential for the synthesis and degradation of pyrimidine nucleotides . These interactions can influence the levels of metabolites and the overall metabolic flux within the cell.

Transport and Distribution

Within cells and tissues, 4-Aminopyrimidine hydrochloride is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization within the cell . The compound’s distribution can affect its localization and accumulation in different cellular compartments, influencing its biochemical activity.

Subcellular Localization

The subcellular localization of 4-Aminopyrimidine hydrochloride is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the cytoplasm, where it can modulate enzyme activities and metabolic processes.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 4-Aminopyrimidine hydrochloride can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2,4,6-trichloropyrimidine", "ammonia", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: 2,4,6-trichloropyrimidine is reacted with ammonia in ethanol to give 2-amino-4,6-dichloropyrimidine.", "Step 2: 2-amino-4,6-dichloropyrimidine is then reacted with sodium hydroxide in water to give 2-amino-4,6-dihydroxypyrimidine.", "Step 3: 2-amino-4,6-dihydroxypyrimidine is reacted with hydrochloric acid to give 4-Aminopyrimidine hydrochloride." ] } | |

Número CAS |

174500-31-3 |

Fórmula molecular |

C4H8Cl3N3 |

Peso molecular |

204.48 g/mol |

Nombre IUPAC |

pyrimidin-4-amine;trihydrochloride |

InChI |

InChI=1S/C4H5N3.3ClH/c5-4-1-2-6-3-7-4;;;/h1-3H,(H2,5,6,7);3*1H |

Clave InChI |

AULBTJATYBMLOV-UHFFFAOYSA-N |

SMILES |

C1=CN=CN=C1N.Cl |

SMILES canónico |

C1=CN=CN=C1N.Cl.Cl.Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-aminopyrimidine hydrochloride in the synthesis of pyrido[2,3-d]pyrimidine derivatives?

A1: 4-Aminopyrimidine hydrochloride serves as a crucial starting material in synthesizing 6-acylpyrido[2,3-d]pyrimidine derivatives. [, ] These derivatives are of significant interest due to their potential biological activities and applications in medicinal chemistry.

Q2: Can you elaborate on the reaction pathway involving 4-aminopyrimidine hydrochloride in the synthesis of these derivatives?

A2: While the provided abstracts do not detail the specific reaction mechanisms, they highlight that 5-acetyl-4-aminopyrimidine hydrochlorides, derived from 4-aminopyrimidine hydrochloride, react to form the desired 6-acylpyrido[2,3-d]pyrimidine derivatives. [, ] Further research into these papers would be needed to elucidate the complete reaction pathway and conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-bromo-2-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170934.png)

![4-[(2-ethoxy-5-methylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170944.png)

![4-[(3,4-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170947.png)